3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide
Description
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by a tetrazole ring substituted with a benzyl group, a thioether linkage, and a propanamide moiety attached to a 2-fluorophenyl group. Its molecular formula is C₁₇H₁₅FN₄OS, with a molecular weight of 342.39 g/mol.
Properties
IUPAC Name |
3-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-14-8-4-5-9-15(14)19-16(24)10-11-25-17-20-21-22-23(17)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWHVTNWMVOSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the tetrazole derivative with a thiol compound under basic conditions.
Amidation Reaction: The final step involves the reaction of the thioether-tetrazole intermediate with 2-fluorobenzoyl chloride to form the desired propanamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Core Tetrazole Formation
The 1-benzyl-1H-tetrazole ring is typically synthesized via cycloaddition reactions. A common method involves reacting benzyl-substituted nitriles with sodium azide (NaN₃) under acidic or thermal conditions . For example:
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Reaction : Benzyl nitrile derivatives react with NaN₃ in a [2+3] cycloaddition to form the tetrazole ring.
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Conditions : Catalyzed by ammonium chloride (NH₄Cl) in refluxing toluene or DMF .
Thioether Linkage
The thioether bridge (–S–) is introduced via nucleophilic substitution or thiol-ene coupling:
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Reagents : 3-Mercaptopropanoic acid derivatives react with halogenated tetrazoles (e.g., 5-chloro-1-benzyl-1H-tetrazole) in the presence of a base (e.g., KOH) .
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Example :
Amide Coupling
The propanamide group is appended via standard coupling methods:
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Reagents : Carbodiimides (e.g., EDCl) or uronium salts (e.g., HATU) activate the carboxylic acid for reaction with 2-fluoroaniline .
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Conditions : Room temperature in dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) .
Spectroscopic Data
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¹H NMR (CDCl₃):
Thermal and Chemical Stability
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Hydrogen Bonding : The crystal structure is stabilized via NH⋯O interactions (2.837 Å) .
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Oxidative Sensitivity : The thioether may oxidize to sulfoxide or sulfone under strong oxidizing agents (e.g., H₂O₂) .
Tetrazole Ring Modifications
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N-Alkylation : The benzyl group can be replaced via SN2 reactions with alkyl halides .
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Nitro Reduction : Nitro substituents (if present) reduce to amines using H₂/Pd-C .
Propanamide Functionalization
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Hydrolysis : The amide bond hydrolyzes under acidic (HCl) or basic (NaOH) conditions to yield 3-((1-benzyl-1H-tetrazol-5-yl)thio)propanoic acid .
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Fluorophenyl Substitution : The 2-fluorophenyl group participates in Suzuki-Miyaura cross-coupling for aryl diversification .
Comparative Analysis with Analogs
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide is its antimicrobial properties. Tetrazole derivatives have been shown to exhibit significant antibacterial and antifungal activities. Research indicates that compounds with similar structures can inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents.
Anticancer Potential
The compound's structure allows it to interact with cellular pathways involved in cancer progression. Studies have suggested that tetrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. This potential has led to investigations into its efficacy against different cancer types.
Neuroprotective Effects
Emerging research suggests that tetrazole-containing compounds may have neuroprotective effects. Their ability to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into their mechanism of action are ongoing, focusing on their role in reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus growth with IC50 values lower than standard antibiotics. |
| Study B | Anticancer Efficacy | Showed that the compound induced apoptosis in breast cancer cells via caspase activation pathways. |
| Study C | Neuroprotection | Found that administration of the compound reduced neuroinflammation markers in a mouse model of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes. The benzyl and fluorophenyl groups can enhance binding affinity and selectivity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Structural and Functional Analysis
Tetrazole Derivatives
- Target vs. N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide : Both compounds share a tetrazole core linked to a fluorophenyl group. However, the target’s benzyl substitution at the tetrazole N1 position may enhance steric bulk compared to the methylene-linked phenoxypropanamide in the analog. The 2-fluorophenyl vs. 3-fluorophenyl substitution could influence electronic properties and target binding .
Thioether/Sulfinyl Propanamides
- Target vs. FA7/P6 :
FA7 and P6 feature propanamide backbones with sulfinyl or thioether groups, respectively, and fluorinated substituents. The target’s benzyltetrazole-thioether moiety distinguishes it from these pesticidal compounds, which rely on pyridinyl/trifluoropropyl groups for activity. The thioether in the target may confer redox stability compared to sulfinyl groups in FA7 .
Bioisosteric Replacements
- Target vs. Flutolanil : Flutolanil, a benzamide fungicide, lacks the tetrazole ring but shares a fluorinated aromatic system.
Biological Activity
3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide is a compound that incorporates a tetrazole moiety, which has been recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Structure and Properties
The compound features a benzyl-substituted tetrazole linked via a thioether to a propanamide structure. The inclusion of a fluorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of tetrazole derivatives as anticancer agents. For instance, compounds similar to 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide have shown promising results against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide | HCT116 | <10 | Induction of apoptosis |
| 3-tetrazolyl-β-carboline | PANC-1 | 8 | p53-independent pathway |
| 3-tetrazolyl-β-carboline | MCF-7 | <8 | Selective for cancer cells |
The compound exhibited an IC50 value below 10 µM against the HCT116 colorectal adenocarcinoma cell line, indicating significant cytotoxicity. The mechanism of action appears to be through the induction of apoptosis, although it operates independently of the p53 pathway, which is often a target in cancer therapy .
Tetrazoles are known for their ability to interact with biological targets through hydrogen bonding and π–π interactions. The presence of the tetrazole ring enhances the compound's stability and its ability to form complexes with metal ions, potentially influencing various enzymatic pathways.
Case Studies
Several studies have investigated the biological activity of tetrazole-containing compounds:
- Anticancer Efficacy : A study evaluated several tetrazole derivatives against human cancer cell lines, revealing that modifications at the benzyl position significantly impacted their activity. The introduction of electron-withdrawing groups like fluorine increased potency against cancer cells .
- Inhibition Studies : Research has shown that tetrazole derivatives can inhibit key enzymes involved in cancer progression, such as tyrosinase, which is crucial in melanoma development . This suggests that compounds like 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide could be explored for their enzyme inhibitory properties.
Q & A
Basic: What are the optimized synthetic routes for 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide?
Methodological Answer:
A scalable synthesis involves:
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Step 1: Reacting 1-benzyl-1H-tetrazole-5-thiol with a halogenated propanamide precursor (e.g., 3-bromo-N-(2-fluorophenyl)propanamide) in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or Et₃N) at 60–80°C for 12–24 hours .
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Step 2: Purification via flash column chromatography (1–5% MeOH/CH₂Cl₂ gradient) to isolate the product, with yields typically 30–40% .
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Key Parameters:
Parameter Condition Solvent PEG-400 or DMF Catalyst Bleaching Earth Clay (pH 12.5) Temperature 70–80°C Reaction Time 1–3 hours
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H NMR: Key peaks include δ 8.1–8.3 ppm (fluorophenyl aromatic protons), δ 4.5–4.7 ppm (benzyl CH₂), and δ 3.2–3.4 ppm (propanamide CH₂-S) .
- IR: Stretching vibrations at 1680–1700 cm⁻¹ (amide C=O) and 2550–2600 cm⁻¹ (S-H, if unreacted thiol remains) .
- Chromatography:
- Use HPLC with a C18 column (acetonitrile/water gradient) to confirm purity >95% .
Advanced: How can crystallographic data resolve contradictions in proposed structural configurations?
Methodological Answer:
- Single-Crystal XRD: Utilize SHELX software (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and stereochemistry. For example:
- Data Interpretation:
Advanced: What strategies address low yields in the final coupling step?
Methodological Answer:
- Issue: Low reactivity of the thiol group due to steric hindrance or oxidation.
- Solutions:
- Activation: Pre-treat the thiol with NaH or TMSCl to enhance nucleophilicity .
- Oxidation Control: Add antioxidants (e.g., BHT) or conduct reactions under inert gas (N₂/Ar) .
- Alternative Reagents: Use Mitsunobu conditions (DIAD, PPh₃) for S-alkylation, improving yields to 50–60% .
Advanced: How do substituents on the benzyl and fluorophenyl groups influence biological activity?
Methodological Answer:
- SAR Studies:
- Benzyl Group: Electron-donating groups (e.g., -OCH₃) increase metabolic stability but reduce solubility.
- Fluorophenyl: Ortho-fluorine enhances membrane permeability due to reduced steric bulk .
- Experimental Design:
- Synthesize analogs (e.g., 3-((1-(4-nitrobenzyl)-1H-tetrazol-5-yl)thio)-N-(3-fluorophenyl)propanamide) and compare bioactivity via enzymatic assays (IC₅₀ values) .
Advanced: How to resolve discrepancies in antimicrobial activity data across studies?
Methodological Answer:
- Controlled Variables:
- Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth at pH 7.2 ± 0.1) .
- Use reference strains (e.g., E. coli ATCC 25922) for cross-study comparability.
- Data Analysis:
- Apply multivariate regression to isolate the impact of lipophilicity (logP) vs. hydrogen-bonding capacity (TPSA) on activity .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Tools: SwissADME or pkCSM for predicting:
- Absorption: High Caco-2 permeability (logP ~3.5) but potential P-gp efflux.
- Metabolism: Susceptibility to CYP3A4 oxidation due to benzyl group .
- Validation:
- Compare in silico predictions with in vitro hepatic microsomal stability assays .
Advanced: How to optimize reaction conditions for green chemistry compliance?
Methodological Answer:
- Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Catalyst Recycling: Recover Bleaching Earth Clay via filtration and reuse for 3–5 cycles without yield loss .
- Waste Metrics: Calculate E-factor (kg waste/kg product); aim for <10 via solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
